molecular formula C17H24N4O2 B3922666 4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine

4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine

Cat. No. B3922666
M. Wt: 316.4 g/mol
InChI Key: YXPAOQAMLJEXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine, also known as BTFP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BTFP is a heterocyclic compound that contains a triazole ring and a piperidine ring, making it an important intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine is not well understood, but it is believed to interact with specific receptors in the body to produce its therapeutic effects. In medicinal chemistry, this compound has been shown to interact with the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, this compound was found to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha in a mouse model of inflammation. This compound has also been shown to reduce pain behavior in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound is also readily available from commercial sources. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its biological activity is not well understood. This compound also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a drug candidate for the treatment of pain and inflammation. In materials science, this compound can be used as a building block for the synthesis of new polymers and metal-organic frameworks with unique properties. In catalysis, this compound can be used as a ligand for the synthesis of new catalysts for organic transformations. Overall, this compound has significant potential for further research and development in various fields.

Scientific Research Applications

4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of new polymers and metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts for organic transformations.

properties

IUPAC Name

[4-(4-butyltriazol-1-yl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-4-5-14-12-21(19-18-14)15-6-9-20(10-7-15)17(22)16-8-11-23-13(16)2/h8,11-12,15H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPAOQAMLJEXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN(N=N1)C2CCN(CC2)C(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine
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4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine
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4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine
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4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine
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4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine
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4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-(2-methyl-3-furoyl)piperidine

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